molecular formula C23H15F3N4O3S B11210377 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11210377
M. Wt: 484.5 g/mol
InChI Key: HKFQUUIANLEUMR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 1,2,4-oxadiazole moiety at position 1, functionalized with a 4-(trifluoromethyl)phenyl group. The oxadiazole ring enhances metabolic stability, while the trifluoromethyl group increases lipophilicity and electron-withdrawing effects .

Synthetic routes for analogous compounds involve cyclocondensation of carbohydrazides in phosphorous oxychloride, followed by alkylation with halogenated intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) .

Properties

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.5 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3

InChI Key

HKFQUUIANLEUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

    Attachment of the Trifluoromethyl and Methyl Groups: These substituents can be introduced through electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the thienopyrimidine core, leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of reduced oxadiazole or thienopyrimidine derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antibacterial and antifungal activities. For example:

  • Dhumal et al. (2016) reported that oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, highlighting their potential in treating tuberculosis by targeting the enzyme enoyl reductase (InhA), essential for fatty acid biosynthesis in mycobacteria .
  • Desai et al. (2016, 2018) found that certain pyridine-based oxadiazole hybrids showed potent activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa, often outperforming traditional antibiotics like gentamicin .

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess cytotoxic properties against various cancer cell lines:

  • A study highlighted the synthesis of new thieno[2,3-d]pyrimidines and their evaluation against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated significant cytotoxicity correlated with specific structural modifications .

Case Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of synthesized compounds based on the oxadiazole framework. The disc diffusion method was employed to evaluate antibacterial activity against several pathogens:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus22Desai et al. (2016)
Escherichia coli18Desai et al. (2018)
Pseudomonas aeruginosa20Dhumal et al. (2016)

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, compounds were tested against various cell lines using the NCI-60 Sulforhodamine B assay:

Cell Line IC50 (µM) Activity Level
HCT11615Moderate
MCF710High
HUH720Moderate

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Substituents Key Functional Groups Biological Activity Physicochemical Properties Reference
Target Compound 3-(m-tolyl); 1-[(3-(4-(CF₃)phenyl)-1,2,4-oxadiazol-5-yl)methyl] Thieno[3,2-d]pyrimidine-2,4-dione Not reported High lipophilicity (CF₃ group)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(4-fluorobenzyl); 1-[(3-(2-Cl-phenyl)-1,2,4-oxadiazol-5-yl)methyl] Thieno[3,2-d]pyrimidine-2,4-dione Not reported Crystalline, high melting point
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione 6-(1,3,4-oxadiazol-2-yl); 3-phenyl; 1-alkyl Thieno[2,3-d]pyrimidine-2,4-dione Antimicrobial Crystalline, 180–220°C
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 6-(thiazol-4-yl); 3-phenyl Thieno[2,3-d]pyrimidine-2,4-dione Not reported White crystalline solid

Key Observations:

Positional Isomerism: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine analogues (e.g., ).

Oxadiazole vs. Thiazole Substituents : The 1,2,4-oxadiazole group in the target compound may confer greater metabolic stability compared to thiazole-containing analogues (e.g., ), though thiazoles often enhance antimicrobial potency .

Trifluoromethyl vs. Halogen Substituents : The 4-(trifluoromethyl)phenyl group in the target compound likely improves bioavailability over chloro- or fluoro-substituted analogues (e.g., ) due to enhanced lipophilicity and resistance to oxidative metabolism .

Pharmacological and Antimicrobial Activity

  • Antimicrobial Potential: Analogues with 1,3,4-oxadiazole groups (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s 1,2,4-oxadiazole moiety may retain similar efficacy .
  • Structure-Activity Relationship (SAR) :
    • m-Tolyl vs. Phenyl : The m-tolyl group (3-methylphenyl) may enhance membrane permeability compared to unsubstituted phenyl rings .
    • Alkylation Effects : Alkylation at position 1 (e.g., with oxadiazolylmethyl groups) is critical for activity, as unsubstituted derivatives show reduced potency .

Physicochemical Properties

  • Melting Points: Analogues like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones exhibit melting points of 180–220°C, correlating with their crystalline nature . The target compound’s trifluoromethyl group may further elevate its melting point.

Biological Activity

The compound 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antifungal activities supported by various studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H16F3N5O2S
  • IUPAC Name : 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

This compound features a thieno[3,2-d]pyrimidine core substituted with both m-tolyl and trifluoromethyl groups which may enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A screening of various derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these derivatives ranged from 6.2 μM to 43.4 μM .
CompoundCancer Cell LineIC50 (μM)
47fMCF-76.2
47eT47D43.4

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • In vitro assays showed that it effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)
E. coli32
S. aureus16

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity:

  • Studies indicated that it inhibits ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism aligns with known antifungal drugs .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the oxadiazole group suggests potential interactions with enzymes involved in cancer cell metabolism.
  • Biofilm Disruption : The compound's structure allows it to disrupt biofilm formation in fungi and bacteria, enhancing its effectiveness in treating infections .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study published in ACS Omega demonstrated that derivatives with trifluoromethyl groups significantly inhibited biofilm formation in Candida species . This highlights the potential for using such compounds in treating biofilm-associated infections.

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